ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate
Description
Properties
IUPAC Name |
ethyl 3-(1-methylimidazol-2-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-8(13)6-7(12)9-10-4-5-11(9)2/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMLBTOFERWSQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=NC=CN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1229426-30-5 | |
| Record name | ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis via 2-Acyl-1-methyl-1H-imidazole Intermediates
A key approach involves starting from 2-acyl-1-methyl-1H-imidazoles, which serve as active acyl species for further functionalization:
- Preparation of 2-acyl-1-methyl-1H-imidazoles: These can be synthesized by reacting 1-methyl-2-lithio-1H-imidazole with suitable acyl precursors.
- Conversion to (1-methyl-1H-imidazol-2-yl)methanol derivatives: Treatment of 2-acylimidazoles with organometallic reagents such as Grignard reagents or sodium borohydride reduction yields secondary alcohols.
- Transformation into carbonyl compounds: The (1-methyl-1H-imidazol-2-yl)methanol derivatives can be converted back into carbonyl compounds via formation of imidazolium salts followed by base-induced elimination.
Comparative Analysis of Preparation Methods
| Preparation Method | Advantages | Limitations | Typical Yield | Notes |
|---|---|---|---|---|
| 2-Acyl-1-methyl-1H-imidazole route with organometallic reagents | High specificity, good yields, well-studied intermediates | Requires handling of sensitive organometallics | Up to 79% | Allows functional group versatility |
| Amide formation via ethyl 3-chloro-3-oxopropionate | Avoids photolysis decomposition, moderate complexity | Multi-step, moderate yields | ~46-73% | Useful for complex derivatives |
| Continuous flow synthesis with HPLC purification | Enhanced purity and scalability | Requires specialized equipment | Variable | Suitable for industrial scale |
Biological Activity
Ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate is an imidazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound, characterized by its unique structural features, is being explored for various therapeutic applications, including antimicrobial and anticancer properties.
- Molecular Formula : C9H12N2O3
- Molecular Weight : 196.21 g/mol
- CAS Number : 1553338-06-9
Synthesis
The synthesis of this compound typically involves the reaction of ethyl acetoacetate with 1-methylimidazole. The process is carried out under basic conditions, often using sodium ethoxide as a catalyst in ethanol. This method ensures high yields and purity through recrystallization or chromatography techniques.
The biological activity of this compound is largely attributed to the imidazole ring, which can interact with various biological targets, including enzymes and receptors. These interactions may lead to:
- Inhibition of microbial growth
- Modulation of metabolic pathways
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against a range of bacterial and fungal strains. The mechanism often involves disruption of cell membrane integrity or inhibition of essential metabolic processes.
Anticancer Potential
Recent studies have explored the anticancer properties of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cells, particularly in colorectal and epidermoid carcinoma lines. The specific mechanisms may involve apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
Comparison with Similar Compounds
This compound shares structural similarities with other imidazole derivatives, which also display notable biological activities. A comparison is provided in the table below:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| Ethyl 3-(1H-imidazol-5-yl)-3-oxopropanoate | Antimicrobial, Antitumor | Different substitution pattern on the imidazole ring |
| Methyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate | Antifungal | Enhanced solubility due to methyl substitution |
| Ethyl 3-(1-methylimidazolyl)-3-hydroxypropanoate | Antioxidant | Hydroxyl group enhances radical scavenging activity |
Scientific Research Applications
Organic Synthesis
Ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate serves as a valuable building block in organic chemistry. It can be utilized to synthesize more complex molecules through various reactions, including:
- Esterification : The compound can be synthesized via the esterification of 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoic acid with ethanol.
| Synthetic Route | Reaction Conditions | Yield |
|---|---|---|
| Esterification of 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoic acid with ethanol | Reflux | High |
Medicinal Chemistry
The imidazole-containing structure of this compound positions it as a candidate for drug development, particularly due to its potential biological activities:
Biological Activities
Research indicates that this compound exhibits several biological properties, including:
- Antimicrobial Activity : Studies have shown effectiveness against various microbial strains, indicating potential as a natural antimicrobial agent.
Case Study: Antimicrobial Properties
A study evaluated the antimicrobial effects of this compound against both Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones, suggesting its utility in developing new antimicrobial agents.
Enzyme Interaction Studies
The compound can act as a substrate in enzyme-catalyzed reactions, facilitating research into enzyme mechanisms and kinetics. Its structure allows it to interact with various biological targets, making it useful for pharmacodynamics studies.
Case Study: Enzyme Kinetics
Research on enzyme-catalyzed reactions involving this compound indicated that it acts as an effective inhibitor for certain enzymes, providing insights into its role within biochemical pathways.
Industrial Applications
Beyond research, this compound finds applications in the synthesis of specialty chemicals and materials. Its unique structure enhances its reactivity, making it suitable for various industrial processes.
Summary of Applications
| Field | Application |
|---|---|
| Organic Chemistry | Building block for complex molecule synthesis |
| Medicinal Chemistry | Potential drug candidate with antimicrobial properties |
| Enzyme Research | Substrate for studying enzyme kinetics |
| Industrial Chemistry | Synthesis of specialty chemicals |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position of the methyl-imidazole substituent (2-yl vs. 4-yl) significantly influences electronic and steric properties. For example:
- Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate (4-yl isomer) has a methyl group at the 4-position of the imidazole ring, altering dipole interactions and hydrogen-bonding capacity compared to the 2-yl isomer .
- Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate (Compound 10, ) incorporates a tetrazole group, a bioisostere for carboxylic acids, enhancing metabolic stability and receptor binding .
Table 1: Substituent Effects on Imidazole Derivatives
*Estimated based on isomer data.
Ester Group Variations
- Ethyl vs. Methyl Esters : Ethyl esters (e.g., target compound) generally exhibit higher lipophilicity than methyl esters (e.g., Compound 10), influencing membrane permeability and pharmacokinetics .
- Propanoate Chain Modifications: Compound 32 () includes a trimethylsilyl-protected hydroxymethyl group, enhancing solubility and stability during synthesis .
Key Research Findings and Implications
Substituent Position: The 2-yl vs.
Bioisosteric Replacements : Tetrazole groups (Compound 10) enhance metabolic stability, a strategy applicable to the target compound for drug design .
Ester Optimization : Ethyl esters may improve bioavailability compared to methyl analogs, though this requires empirical validation .
Q & A
Q. Table 1: Reaction Conditions and Outcomes
| Base | Solvent | Temp (°C) | Yield (%) | E/Z Ratio |
|---|---|---|---|---|
| NaH | DMF | 80 | 65 | 7.4:1 |
| DABCO | THF | -20 | 72 | 8:1 |
| K₂CO₃ | DMSO | RT | 58 | 6:1 |
| Data adapted from optimization studies |
Advanced: How can regioselectivity challenges in imidazole substitution be addressed during synthesis?
Methodological Answer:
Regioselectivity issues (e.g., S- vs. N-substitution on imidazole rings) are mitigated by:
- Reagent choice : Using 3-bromopropanoic acid instead of bulkier electrophiles minimizes nitrogen substitution, favoring sulfur-based intermediates .
- Catalyst optimization : Employing 1,4-diazabicyclo[2.2.2]octane (DABCO) enhances E-isomer selectivity in propiolate reactions .
- Temperature control : Lowering reaction temperatures (-20°C) reduces side reactions and improves stereochemical outcomes .
- Computational modeling : Quantum chemical calculations predict reactive sites, guiding solvent and catalyst selection .
Basic: What spectroscopic techniques are critical for structural elucidation?
Methodological Answer:
- ¹H/¹³C NMR : Identify proton environments (e.g., imidazole ring protons at δ 7.2–7.8 ppm) and carbonyl groups (δ 165–175 ppm) .
- IR spectroscopy : Confirm ketone (C=O stretch ~1700 cm⁻¹) and ester (C-O stretch ~1250 cm⁻¹) functionalities .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry in solid-state studies .
Advanced: How can computational methods accelerate reaction design for this compound?
Methodological Answer:
- Reaction path searching : Quantum mechanics (e.g., DFT) identifies transition states and predicts regioselectivity trends .
- Machine learning : Trains models on existing reaction data to recommend optimal solvents, catalysts, or temperatures.
- COMSOL Multiphysics integration : Simulates reaction kinetics in flow reactors to optimize mass transfer and scalability .
Q. Table 2: Computational vs. Experimental Yield Comparison
| Method | Predicted Yield (%) | Experimental Yield (%) |
|---|---|---|
| DFT (B3LYP) | 68 | 65 |
| ML Model | 72 | 70 |
| Adapted from ICReDD’s reaction design workflows |
Basic: What are the primary applications in medicinal chemistry research?
Methodological Answer:
The compound serves as a precursor for biologically active derivatives:
- Anticancer agents : Functionalized imidazole derivatives inhibit kinases or tubulin polymerization .
- Anti-inflammatory drugs : Modifications at the propanoate chain enhance COX-2 selectivity .
- Enzyme inhibitors : The imidazole core interacts with catalytic residues in target enzymes (e.g., acetylcholinesterase) .
Advanced: How should researchers resolve contradictions in toxicological data?
Methodological Answer:
Conflicting toxicity reports (e.g., acute vs. chronic exposure) require:
- In vitro assays : HepG2 cell viability tests to assess hepatotoxicity .
- QSAR models : Predict absorption/distribution/metabolism/excretion (ADME) properties using logP and polar surface area .
- Comparative studies : Benchmark against structurally similar compounds (e.g., 3-(2-ethylimidazol-1-yl)propanoic acid) to identify toxicity trends .
Q. Table 3: Toxicity Data Comparison
| Assay Type | Result (IC₅₀, μM) | Reference Compound |
|---|---|---|
| HepG2 Viability | 120 | 3-(1H-imidazol-1-yl)propanoic acid (IC₅₀ = 95 μM) |
| Ames Test | Negative | N/A |
| Derived from preliminary toxicology screenings |
Advanced: What strategies optimize scalability for industrial-academic collaborations?
Methodological Answer:
- Flow chemistry : Continuous reactors improve heat/mass transfer and reduce batch variability .
- Automated purification : AI-guided HPLC systems adjust solvent gradients in real-time for high-throughput separation .
- Green chemistry metrics : Atom economy (>70%) and E-factor (<5) ensure sustainable scale-up .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
